molecular formula C12H23NO3 B13091433 (R)-2-Acetamidodecanoic acid

(R)-2-Acetamidodecanoic acid

Cat. No.: B13091433
M. Wt: 229.32 g/mol
InChI Key: IFNBFNVQYOIJJC-LLVKDONJSA-N
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Description

®-2-Acetamidodecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon of a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamidodecanoic acid typically involves the acylation of ®-2-amino-decanoic acid. One common method is the reaction of ®-2-amino-decanoic acid with acetic anhydride under controlled conditions to form the acetamido derivative. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetamidodecanoic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamidodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl₂) for acylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

®-2-Acetamidodecanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Acetamidodecanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted to other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-decanoic acid: The precursor to ®-2-Acetamidodecanoic acid.

    ®-2-Hydroxy-decanoic acid: Another derivative with a hydroxyl group instead of an acetamido group.

    ®-2-Methyl-decanoic acid: A similar compound with a methyl group at the second carbon.

Uniqueness

®-2-Acetamidodecanoic acid is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

(2R)-2-acetamidodecanoic acid

InChI

InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-9-11(12(15)16)13-10(2)14/h11H,3-9H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

IFNBFNVQYOIJJC-LLVKDONJSA-N

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)NC(=O)C

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)C

Origin of Product

United States

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